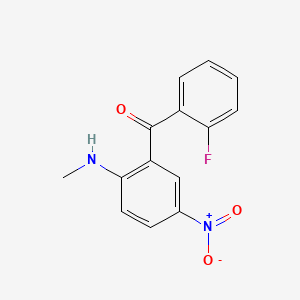

2'-Fluoro-2-methylamino-5-nitrobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXPKRIRHDRCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223718 | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-06-8 | |

| Record name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SP6E3W8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8), a key chemical intermediate in the synthesis of pharmacologically active compounds, most notably the benzodiazepine, Flunitrazepam. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. Detailed methodologies for the synthesis of its direct precursor and its subsequent conversion are presented. The guide is intended to serve as a technical resource for professionals engaged in organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone, is a substituted aromatic ketone.[1][2] Its core structure consists of a benzophenone skeleton with fluoro, methylamino, and nitro functional groups that dictate its chemical reactivity and physical properties.

Structural Information

-

SMILES: CNC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)C2=CC=CC=C2F[1]

-

InChI Key: GVXPKRIRHDRCGY-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of the compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Physical State | Crystalline Solid | [5] |

| Melting Point | 186-187 °C | [3][4] |

| Boiling Point | 478.8 ± 45.0 °C (Predicted) | [3][4] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 243.4 °C | [3][4] |

| pKa | -1.79 ± 0.12 (Predicted) | [3][4] |

| LogP | 3.69 | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Manufacturing

The primary significance of this compound lies in its role as a direct precursor to Flunitrazepam.[6] Its synthesis is typically achieved through the N-methylation of its amino-analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). The overall synthetic workflow is a multi-step process starting from simpler precursors.[5][6]

Synthesis Workflow Overview

The logical progression for the synthesis of Flunitrazepam involves the initial formation of the substituted benzophenone core, followed by methylation and subsequent cyclization to form the characteristic seven-membered diazepine ring.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone (Precursor)

The industrial synthesis of the precursor relies on a Friedel-Crafts acylation reaction.[5]

-

Reactants: o-Fluorobenzoyl chloride and p-nitroaniline.[5]

-

Catalyst: Anhydrous zinc chloride (Lewis Acid).[5]

-

Procedure:

-

Charge a suitable reaction vessel with o-fluorobenzoyl chloride and anhydrous zinc chloride.[7]

-

While stirring, heat the mixture to approximately 140 °C.[5]

-

Gradually add p-nitroaniline in small portions over a period of 30 minutes, ensuring the temperature is maintained.[5][7]

-

After the addition is complete, raise the reaction temperature to 200-205 °C and maintain for one hour.[5][7]

-

Cool the reaction mixture and cautiously hydrolyze by adding a mixture of water and hydrochloric acid.[5]

-

The crude product is then subjected to workup, typically involving extraction with a solvent like toluene, followed by washing and purification.[5] The final product has a reported melting point of 161-163 °C.[7]

-

Step 2: N-Methylation to this compound

This step involves the selective methylation of the primary amino group of the precursor.

-

Substrate: 2-Amino-2'-fluoro-5-nitrobenzophenone.

-

Reagent: A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base.

-

General Protocol: While specific patented procedures may vary, a general approach involves dissolving the amino-benzophenone precursor in an appropriate solvent, adding a base to deprotonate the amine, followed by the addition of the methylating agent. The reaction is monitored for completion (e.g., by TLC) and followed by standard aqueous workup and purification to yield the target compound.

Step 3: Cyclization to Flunitrazepam

The final step is the formation of the benzodiazepine ring system.

-

Substrate: this compound.

-

Reagent: Glycine ethyl ester hydrochloride in a suitable solvent like pyridine.[6]

-

General Protocol: The benzophenone is heated to reflux with the glycine derivative.[6] This condensation reaction, often requiring an extended period and potentially an acid catalyst with azeotropic removal of water, leads to the formation of the seven-membered diazepine ring, yielding Flunitrazepam.[6] The crude product is then purified.

Analytical and Spectroscopic Data

Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a full dataset from all analytical techniques is not publicly available, key data has been reported.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification of this compound. Data from the NIST Mass Spectrometry Data Center indicates the following characteristic peaks.[1]

| Property | Value | Reference |

| Library | NIST Main Library | [1] |

| Molecular Ion (m/z) | 274 | [1] |

| 2nd Highest Peak (m/z) | 273 | [1] |

| 3rd Highest Peak (m/z) | 257 | [1] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not extensively reported in publicly accessible literature. Characterization would typically involve:

-

¹H NMR: Expected signals would include aromatic protons in distinct regions due to the substitution pattern, a singlet for the methyl group (CH₃), and a signal for the amine proton (NH).

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the methyl carbon would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O (ketone) stretch, aromatic C=C stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂).

Crystallography

The crystal structure of this compound has been determined, confirming its molecular geometry and propeller-like conformation, which is characteristic of benzophenones.[8] This compound can also be formed via the acid degradation of Flunitrazepam.[8][9]

Applications and Significance

The primary and most well-documented application of this compound is its use as an advanced intermediate in the synthesis of Flunitrazepam.[6][10] As such, it is of significant interest to the pharmaceutical industry and researchers in the field of medicinal chemistry. It may also be used as an analytical reference standard in forensic and toxicological analyses for the detection of Flunitrazepam and its metabolites or degradation products.[9]

Safety and Handling

-

Hazard Classification: According to aggregated GHS information, this chemical does not currently meet GHS hazard criteria.[1] However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a cool, dry place, with recommended storage temperatures between 2-8°C.[4]

Conclusion

This compound (CAS 735-06-8) is a well-defined chemical entity whose importance is intrinsically linked to its role in the synthesis of benzodiazepines. This guide has summarized its key physicochemical properties, outlined its synthetic pathway from readily available starting materials, and presented available analytical data. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this intermediate is crucial for the efficient and controlled synthesis of its downstream products.

References

- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. Cas 735-06-8,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rohypnol (Flunitrazepam) Synthesis [chemistry.mdma.ch]

An In-Depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological relevance of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also known as a metabolite of the potent hypnotic agent, flunitrazepam. This document is intended to serve as a valuable resource for professionals in research, development, and analytical sciences by consolidating available data on its chemical characteristics and outlining methodologies for its preparation and potential analysis.

Physicochemical Properties

This compound is a substituted benzophenone with a molecular formula of C₁₄H₁₁FN₂O₃.[1][2][3] Its core structure consists of a benzophenone skeleton featuring a methylamino group at the 2-position, a nitro group at the 5-position of one phenyl ring, and a fluorine atom at the 2'-position of the second phenyl ring.[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁FN₂O₃ | [1][2][3] |

| Molecular Weight | 274.25 g/mol | [1][3] |

| CAS Number | 735-06-8 | [1] |

| Melting Point | 186-187 °C | [1] |

| Boiling Point | 478.8 °C at 760 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| pKa (Predicted) | -1.79 ± 0.12 | [1] |

| Appearance | Crystalline solid | [4] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached through two primary routes: the N-methylation of its precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone, or the acid-catalyzed hydrolysis of flunitrazepam.

Synthesis via N-methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone

This pathway involves a two-step process starting from the Friedel-Crafts acylation to produce the precursor, followed by N-methylation.

Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone

The precursor is synthesized via a Friedel-Crafts acylation reaction between o-fluorobenzoyl chloride and p-nitroaniline in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[4]

Experimental Protocol:

-

Materials: o-Fluorobenzoyl chloride, p-nitroaniline, anhydrous zinc chloride, toluene, hydrochloric acid.

-

Procedure:

-

Combine o-fluorobenzoyl chloride and anhydrous zinc chloride in a suitable reaction vessel.

-

Heat the mixture to 140°C with stirring.

-

Gradually add p-nitroaniline over approximately 30 minutes, maintaining the temperature at 140°C.

-

After the addition is complete, increase the temperature to 200-205°C and maintain for one hour.

-

Cool the reaction mixture and cautiously add a mixture of water and concentrated hydrochloric acid for hydrolysis.

-

Perform an extraction with toluene.

-

Wash the organic phase with dilute hydrochloric acid and then with water.

-

The crude product can be isolated from the toluene extract and further purified by recrystallization.

-

Step 2: N-methylation

The amino group of 2-Amino-2'-fluoro-5-nitrobenzophenone is then methylated to yield the target compound. A general method for N-methylation of a similar compound, 2-amino-5-chlorobenzophenone, has been described using sulfuric acid as a solvent and paraformaldehyde as the methylating agent.[5]

Generalized Experimental Protocol:

-

Materials: 2-Amino-2'-fluoro-5-nitrobenzophenone, sulfuric acid, paraformaldehyde, ammonium hydroxide, organic solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in concentrated sulfuric acid.

-

Add paraformaldehyde as the methylating reagent and control the reaction temperature (e.g., 40-45°C).

-

After the reaction is complete, neutralize the reaction mixture by adding it to a solution of ammonium hydroxide and an organic solvent.

-

The crude this compound can be isolated by filtration or liquid separation and purified by recrystallization from a suitable solvent like ethanol.

-

Synthesis via Acid Hydrolysis of Flunitrazepam

This compound is a known acid degradation product of the 1,4-benzodiazepine drug, flunitrazepam.[2][6]

Experimental Protocol:

-

Materials: Flunitrazepam, hydrochloric acid, ethanol.

-

Procedure:

-

Dissolve flunitrazepam in an aqueous solution of hydrochloric acid.

-

Heat the solution to induce hydrolysis.

-

The resulting this compound can be isolated.

-

Recrystallization from a solvent such as ethanol can be used for purification.[6]

-

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and direct involvement in signaling pathways of this compound itself. Its primary significance in a biological context is as a metabolite of flunitrazepam.

Flunitrazepam is a potent benzodiazepine derivative with hypnotic, sedative, anxiolytic, and muscle-relaxing effects.[7] It exerts its effects by acting as a GABAA receptor agonist.[3] As a metabolite, this compound is an important analyte in forensic and clinical analysis to confirm the ingestion of flunitrazepam.[4]

Analytical Methods

The analytical characterization of this compound is crucial for its identification and quantification, particularly in the context of its role as a flunitrazepam metabolite.

One documented application is its use as an analyte in reversed-phase High-Performance Liquid Chromatography (HPLC).[1] Its distinct chemical structure allows for effective separation and identification within complex mixtures. Additionally, it can be used as a reference compound in UV spectrophotometry due to its characteristic absorption spectrum.[1]

Conclusion

This compound is a compound of significant interest due to its role as a key synthetic intermediate and a major metabolite of flunitrazepam. While its physicochemical properties are reasonably well-documented, further research is needed to fully elucidate its specific biological activities and potential pharmacological applications. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers and scientists, highlighting the current state of knowledge and identifying areas for future investigation.

References

- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Flunitrazepam: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone: Physicochemical Properties and Synthetic Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point and solubility, of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. It also outlines standardized experimental protocols for determining these properties and illustrates the compound's key role in synthetic pathways related to the benzodiazepine class of drugs.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. The data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 735-06-8 | [1] |

| Molecular Formula | C₁₄H₁₁FN₂O₃ | [1] |

| Molecular Weight | 274.25 g/mol | [1] |

| Melting Point | 186-187 °C | [1] |

| Boiling Point | 478.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.35 g/cm³ (Predicted) | [1] |

| Solubility | Data not available | [1] |

Note: The melting point is a key indicator of purity. A sharp melting point range, as cited, suggests a high degree of purity.

Solubility Profile: Quantitative solubility data for this compound in common organic solvents is not readily available in the surveyed literature. One source explicitly states the solubility as "N/A"[1].

For reference, a structurally similar compound, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9), exhibits limited solubility in the following solvents:

-

Dimethylformamide (DMF): 2 mg/mL

-

Dimethyl sulfoxide (DMSO): 1 mg/mL

-

Chloroform: Soluble

It is crucial to note that this data is for a related but distinct chemical entity and should be used only as a preliminary reference. Experimental determination is necessary to ascertain the precise solubility of this compound.

Synthetic Relationship and Significance

This compound is a significant compound in pharmaceutical synthesis, primarily known for its role as a key intermediate in the synthesis of Flunitrazepam, a potent benzodiazepine. The synthetic workflow highlights the chemical transformations connecting these molecules.

Caption: Synthetic pathway from a precursor to Flunitrazepam.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting point and solubility for organic compounds like this compound.

This method is a widely used technique for determining the melting point of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 1-2 mm.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.

-

Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.

Workflow for Melting Point Determination

References

Spectral Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2'-Fluoro-2-methylamino-5-nitrobenzophenone (C₁₄H₁₁FN₂O₃, CAS: 735-06-8).[1][2][3] Due to the limited availability of experimentally derived public data, this document presents the known mass spectrometry data and provides a detailed, predicted analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles and data from structurally similar compounds. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₁FN₂O₃, with a calculated exact mass of 274.0754 Da.[1]

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the gas chromatography-mass spectrometry (GC-MS) of this compound.

| m/z | Interpretation |

| 274 | Molecular ion [M]⁺• |

| 273 | [M-H]⁺ |

| 257 | [M-OH]⁺ or [M-NH]⁺ |

| Data sourced from PubChem CID 69775.[1] |

Predicted Fragmentation Pathways

The fragmentation of this compound in an electron ionization (EI) source is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion peak.[4]

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of ions corresponding to the 2-fluorobenzoyl cation (m/z 123) or the 2-methylamino-5-nitrophenyl cation (m/z 151).

-

Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da), leading to fragments at m/z 228 and m/z 244, respectively.

-

Loss of Small Molecules: The peak at m/z 257 likely corresponds to the loss of a hydroxyl radical (OH, 17 Da) or an imine radical (NH, 17 Da), possibly through rearrangement.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. While specific experimental data is not publicly available, the following tables provide predicted ¹H and ¹³C NMR spectral data for this compound dissolved in a standard NMR solvent like CDCl₃.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | d | 1H | H-6 | Aromatic proton ortho to the nitro group, strongly deshielded. |

| ~7.8-8.0 | dd | 1H | H-4 | Aromatic proton ortho to the carbonyl and meta to the nitro group. |

| ~7.4-7.6 | m | 2H | H-4', H-6' | Aromatic protons on the fluorinated ring, deshielded by the carbonyl group. |

| ~7.1-7.3 | m | 2H | H-3', H-5' | Aromatic protons on the fluorinated ring. |

| ~6.8-7.0 | d | 1H | H-3 | Aromatic proton ortho to the methylamino group. |

| ~3.0 | d | 3H | -NH-CH ₃ | Methyl protons coupled to the adjacent NH proton. |

| ~8.5 (broad) | q | 1H | -NH -CH₃ | Amine proton, often broad and exchangeable with D₂O. |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | Carbonyl carbon, typical range for benzophenones. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2' | Carbon directly attached to fluorine, shows a large coupling constant. |

| ~148 | C-2 | Carbon attached to the nitrogen of the methylamino group. |

| ~140 | C-5 | Carbon attached to the nitro group. |

| ~135-138 | C-1, C-1' | Quaternary carbons of the aromatic rings. |

| ~130-133 | C-4', C-6' | Aromatic CH carbons on the fluorinated ring. |

| ~125-128 | C-4, C-6 | Aromatic CH carbons on the nitro-substituted ring. |

| ~115-120 | C-3', C-5' | Aromatic CH carbons on the fluorinated ring. |

| ~110-115 | C-3 | Aromatic CH carbon ortho to the methylamino group. |

| ~30 | -NH-C H₃ | Methyl carbon of the methylamino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The table below outlines the predicted IR absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350-3450 | N-H stretch | Secondary amine (-NH) |

| ~3030-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Methyl C-H (-CH₃) |

| ~1650-1670 | C=O stretch | Ketone (Aryl-CO-Aryl) |

| ~1580-1600 | C=C stretch | Aromatic ring |

| ~1500-1530 | N-O asymmetric stretch | Nitro group (-NO₂) |

| ~1340-1360 | N-O symmetric stretch | Nitro group (-NO₂) |

| ~1200-1250 | C-N stretch | Aryl-amine |

| ~1100-1200 | C-F stretch | Aryl-fluoride |

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed in this guide. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[5] Then, the sample is scanned, typically over a range of 4000 to 400 cm⁻¹.[6] The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.

-

Data Acquisition:

-

Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique for GC-MS that induces fragmentation.[7] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to preserve the molecular ion.[8]

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like this compound.

Caption: Workflow for spectral data acquisition, processing, and interpretation.

This guide serves as a foundational resource for understanding the key spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

References

- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. lookchem.com [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 2'-Fluoro-2-methylamino-5-nitrobenzophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a known acid degradation product of the 1,4-benzodiazepine drug, flunitrazepam.[1] While detailed, experimentally-derived ¹H and ¹³C NMR data for this specific molecule is not extensively published, this guide offers predicted spectral data based on established principles of NMR spectroscopy and comparison with structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for acquiring and processing the NMR data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzophenone core and comparison with related structures. The atom numbering scheme used for these predictions is detailed in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 - 8.4 | d | ~2.5 |

| H-4 | ~8.0 - 8.2 | dd | ~9.0, 2.5 |

| H-6 | ~6.8 - 7.0 | d | ~9.0 |

| H-3' | ~7.2 - 7.4 | m | |

| H-4' | ~7.5 - 7.7 | m | |

| H-5' | ~7.1 - 7.3 | m | |

| H-6' | ~7.4 - 7.6 | m | |

| N-CH₃ | ~3.0 - 3.2 | s | |

| NH | ~8.5 - 9.5 | br s |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 - 132 |

| C-2 | ~150 - 152 |

| C-3 | ~128 - 130 |

| C-4 | ~125 - 127 |

| C-5 | ~140 - 142 |

| C-6 | ~112 - 114 |

| C=O | ~194 - 196 |

| C-1' | ~128 - 130 (d, JCF ≈ 15 Hz) |

| C-2' | ~160 - 162 (d, JCF ≈ 250 Hz) |

| C-3' | ~115 - 117 (d, JCF ≈ 20 Hz) |

| C-4' | ~132 - 134 |

| C-5' | ~124 - 126 |

| C-6' | ~130 - 132 |

| N-CH₃ | ~30 - 32 |

Experimental Protocols

A detailed methodology for the ¹H and ¹³C NMR analysis of this compound is provided below.

Sample Preparation

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure and atom numbering of this compound.

Experimental Workflow for NMR Analysis

Caption: General experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the FTIR Spectrum Interpretation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone

This technical guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound is a complex aromatic ketone with several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. The interpretation of its FTIR spectrum relies on identifying the vibrational modes associated with these groups: a carbonyl group (C=O), a secondary amine (N-H), a nitro group (NO₂), a carbon-fluorine bond (C-F), and substituted benzene rings.

The primary vibrational modes anticipated are:

-

N-H Stretching: Associated with the secondary amine.

-

C-H Stretching: From the aromatic rings and the methyl group.

-

C=O Stretching: The characteristic ketone carbonyl absorption.

-

N-O Stretching: Asymmetric and symmetric stretches of the nitro group.

-

C=C Stretching: Within the aromatic rings.

-

N-H Bending: From the secondary amine.

-

C-N Stretching: Of the aryl amine.

-

C-F Stretching: From the fluorinated aromatic ring.

-

Aromatic C-H Bending: Out-of-plane bending vibrations that are indicative of the substitution patterns on the benzene rings.

Predicted FTIR Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of the key absorption bands can be made based on the analysis of its functional groups and data from similar benzophenone derivatives. The expected vibrational frequencies, their corresponding functional groups, and predicted intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3350 - 3450 | Secondary Amine (N-H) | Stretching | Medium |

| 3000 - 3100 | Aromatic C-H | Stretching | Medium to Weak |

| 2850 - 2960 | Methyl (C-H) | Stretching | Weak |

| 1650 - 1670 | Ketone (C=O) | Stretching | Strong |

| 1590 - 1610 | Aromatic C=C | Stretching | Medium |

| 1510 - 1550 | Nitro (NO₂) | Asymmetric Stretching | Strong |

| 1450 - 1500 | Aromatic C=C | Stretching | Medium |

| 1340 - 1380 | Nitro (NO₂) | Symmetric Stretching | Strong |

| 1250 - 1350 | Aryl Amine (C-N) | Stretching | Medium |

| 1200 - 1250 | Aryl Fluoride (C-F) | Stretching | Strong |

| 800 - 900 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |

| 700 - 800 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |

Experimental Protocol for FTIR Spectroscopy

The following protocol details the methodology for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of the solid sample for structural elucidation.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (crystalline solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Computer with FTIR software.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum. This will account for any signals from the atmosphere and the ATR crystal itself.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum by the software to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or ATR corrections as provided by the software.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Release the ATR press and remove the sample from the crystal.

-

Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe.

-

Workflow for FTIR Spectrum Interpretation

The interpretation of an FTIR spectrum is a systematic process. The following diagram illustrates the logical workflow from initial data acquisition to the final structural confirmation.

This structured approach ensures a thorough and accurate interpretation of the spectral data, leading to reliable structural elucidation of the analyte. By correlating the observed absorption bands with the known frequencies of its constituent functional groups, a comprehensive understanding of the molecular structure of this compound can be achieved.

Mass Spectrometry Fragmentation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. This document serves as a critical resource for the identification and characterization of this compound and its metabolites in various research and development settings.

Introduction

This compound is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in complex matrices. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. This guide outlines the characteristic fragmentation pathways and provides a summary of the quantitative mass spectral data.

Experimental Protocols

The mass spectral data presented in this guide were obtained using Electron Ionization Mass Spectrometry (EI-MS). While specific instrument parameters may vary, a typical experimental protocol is outlined below.

Sample Introduction: A small quantity of the solid this compound sample is introduced into the ion source of the mass spectrometer. This is commonly achieved using a direct insertion probe, where the sample is placed in a capillary tube at the end of the probe. The probe is then inserted into the high vacuum of the ion source and gently heated to volatilize the sample.

Ionization: The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This energetic collision results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to undergo characteristic fragmentation.

Mass Analysis: The newly formed ions, including the molecular ion and various fragment ions, are accelerated out of the ion source and into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions as a function of their m/z values.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 274 | 45 | [M]⁺• (Molecular Ion) |

| 257 | 100 | [M - OH]⁺ |

| 227 | 30 | [M - NO₂ - H]⁺ |

| 199 | 25 | [M - NO₂ - CO]⁺ |

| 180 | 35 | [C₁₂H₉FN]⁺ |

| 152 | 15 | [C₁₂H₈]⁺ |

| 133 | 20 | [C₇H₄NO₂]⁺ |

| 105 | 15 | [C₇H₅O]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is a complex process driven by the presence of multiple functional groups. The proposed fragmentation pathways are elucidated based on the observed mass spectrum and general principles of mass spectrometry.

Upon ionization, the molecular ion ([M]⁺•) is formed at m/z 274. The subsequent fragmentation is initiated by cleavages at the weakest bonds and rearrangements to form stable ions.

A key fragmentation pathway for benzophenones involves cleavage on either side of the carbonyl group. For nitroaromatic compounds, the loss of the nitro group (NO₂) is a characteristic fragmentation. The presence of the fluoro and methylamino substituents on the aromatic rings also directs the fragmentation process.

The proposed major fragmentation pathways are visualized in the following diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow

The general workflow for the analysis of this compound by EI-MS is a systematic process that ensures accurate and reproducible results. The key stages of this workflow are depicted in the diagram below.

Caption: General experimental workflow for EI-MS analysis.

Conclusion

The electron ionization mass spectrometry of this compound provides a rich fragmentation pattern that is highly characteristic of its molecular structure. The key fragmentation pathways involve the loss of hydroxyl, nitro, and carbonyl groups, as well as cleavage of the benzophenone backbone. This technical guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to confidently identify and characterize this important compound.

References

An In-Depth Technical Guide to the Reactivity of the Fluoro Group in 2'-Fluoro-2-methylamino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-2-methylamino-5-nitrobenzophenone is a key chemical intermediate, most notably in the synthesis of the benzodiazepine derivative, flunitrazepam. While its role as a precursor is well-documented, the reactivity of its 2'-fluoro substituent is a subject of significant interest in the field of medicinal chemistry for the potential synthesis of novel derivatives. This technical guide provides a comprehensive analysis of the reactivity of the fluoro group in this molecule, grounded in the principles of nucleophilic aromatic substitution (SNAr). Although specific quantitative data for this exact compound is scarce in publicly available literature, this guide extrapolates from established knowledge of similarly activated aromatic systems to provide a robust theoretical framework and practical insights.

Introduction: Chemical Identity and Context

This compound is a substituted benzophenone with the molecular formula C₁₄H₁₁FN₂O₃.[1][2][3] Its structure is characterized by a benzophenone core with a methylamino and a nitro group on one phenyl ring, and a fluorine atom on the second phenyl ring.

The primary documented application of this compound is as a direct precursor to flunitrazepam, a potent hypnotic and sedative.[4][5] In this synthetic pathway, the methylamino group is the reactive center for cyclization, while the fluoro group remains intact in the final drug molecule. However, the electronic arrangement of the molecule suggests a significant potential for the fluoro group to participate in nucleophilic aromatic substitution reactions, opening avenues for the synthesis of novel derivatives with potential pharmacological activity.

Theoretical Framework: Reactivity of the Fluoro Group

The reactivity of the fluoro group in this compound is primarily governed by the mechanism of nucleophilic aromatic substitution (SNAr). This reaction pathway is characteristic of aryl halides bearing strong electron-withdrawing groups.[6]

Key Factors Influencing Reactivity:

-

Electron-Withdrawing Groups: The SNAr mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. The presence of electron-wthdrawing groups, such as the nitro group (-NO₂) in the target molecule, is crucial. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[6][7][8] The nitro group in the 5-position is para to the benzoyl group, which acts as a conduit for its electron-withdrawing effect to the other ring, albeit in a more complex manner than direct conjugation.

-

The Nature of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[7] Consequently, the bond strength to the leaving group is less critical than its ability to activate the ring towards nucleophilic attack. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This is why, contrary to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I.

-

Position of Substituents: The stabilizing effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer complex.[6][7] In this compound, the fluoro group is on a separate phenyl ring from the strongly activating nitro group. The electronic communication between the rings, facilitated by the carbonyl bridge, is key to the activation of the 2'-position.

The Meisenheimer Complex in the Context of this compound

The proposed mechanism for a nucleophilic attack on this compound would proceed through the formation of a Meisenheimer complex. The stability of this intermediate is paramount to the feasibility of the reaction.

Quantitative Data and Experimental Protocols

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 100 | 1 | 95 | General Textbook Example |

| 4-Fluoronitrobenzene | Sodium methoxide | Methanol | 50 | 0.5 | 92 | General Textbook Example |

| 4,4'-Difluorobenzophenone | Phenol | DMSO/Toluene | 160 | 3 | >90 | Patent Literature |

Table 1: Representative SNAr Reactions on Activated Fluoroaromatics

Synthesis of the Core Molecule

The precursor, 2-amino-2'-fluoro-5-nitrobenzophenone, is typically synthesized via a Friedel-Crafts acylation reaction.[9][10] The subsequent methylation of the amino group yields the title compound.

Experimental Protocol: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone [9]

-

Reaction Setup: In a suitable reaction vessel, combine o-fluorobenzoyl chloride (3.942 kg) and anhydrous zinc chloride (2.087 kg).

-

Addition of Reactant: While stirring, add p-nitroaniline (1.657 kg) in small portions over approximately 30 minutes.

-

Heating: Increase the reaction temperature to 200-205°C and maintain this temperature for one hour.

-

Work-up: The reaction mixture is then subjected to acidification, extraction, washing, and purification to yield the final product.

Experimental Protocol: N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone (Generalized)

-

Dissolution: Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere.

-

Deprotonation: Add a base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0°C).

-

Methylation: Add a methylating agent (e.g., methyl iodide) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.

-

Quenching and Extraction: Upon completion, carefully quench the reaction and extract the product using a suitable organic solvent.

Potential Signaling Pathways and Applications in Drug Development

While there are no specific signaling pathways directly modulated by this compound itself, its role as a precursor to flunitrazepam places it within the broader context of GABAergic signaling. Flunitrazepam is a potent agonist of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

The potential for nucleophilic substitution of the 2'-fluoro group could lead to the development of novel benzodiazepine analogues or other CNS-active compounds. For example, replacement of the fluorine with other small, polar groups could modulate the binding affinity and selectivity for different GABAA receptor subtypes.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2'-Fluoro-2-methylamino-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in the polysubstituted aromatic compound, 2'-Fluoro-2-methylamino-5-nitrobenzophenone. The intricate interplay of the fluoro, methylamino, and nitro functional groups on the benzophenone core dictates its chemical reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science. This document details the electronic properties of the constituent functional groups, presents a detailed protocol for its synthesis via the acid hydrolysis of flunitrazepam, and outlines methods for its spectroscopic characterization.

Introduction

This compound is a complex organic molecule characterized by a benzophenone scaffold bearing three distinct functional groups. The strategic placement of these substituents—a fluorine atom, a methylamino group, and a nitro group—creates a unique electronic landscape across the two aromatic rings. Understanding the individual and collective electron-withdrawing and donating properties of these groups is paramount to predicting the molecule's behavior in chemical reactions and biological systems. This guide serves as a technical resource for researchers, providing a deep dive into the electronic effects at play within this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | [1] |

| CAS Number | 735-06-8 | [2] |

| Molecular Formula | C₁₄H₁₁FN₂O₃ | [3] |

| Molecular Weight | 274.25 g/mol | [3] |

| Melting Point | 186-187 °C | [2] |

| Boiling Point | 478.8 °C at 760 mmHg | [2] |

| Appearance | Crystalline solid | [2] |

Analysis of Electron-Withdrawing and Donating Effects

The electronic character of this compound is a product of the combined inductive and resonance effects of its substituents.

The Nitro Group (-NO₂)

The nitro group, positioned at the 5-position of one of the phenyl rings, is a powerful electron-withdrawing group. This is due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The nitrogen atom, being bonded to two highly electronegative oxygen atoms, withdraws electron density from the aromatic ring through the sigma bond network. Furthermore, the pi system of the nitro group can delocalize the pi electrons of the aromatic ring, further depleting the ring of electron density. This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.

The Fluoro Group (-F)

The fluorine atom at the 2'-position of the second phenyl ring exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi system, resulting in a positive resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

The Methylamino Group (-NHCH₃)

The methylamino group at the 2-position is a strong electron-donating group. The nitrogen atom's lone pair of electrons can be readily delocalized into the aromatic ring through resonance (+R effect), significantly increasing the electron density, particularly at the ortho and para positions. The methyl group attached to the nitrogen is weakly electron-donating through a positive inductive effect (+I).

Combined Effects on the Benzophenone Core

The interplay of these three substituents results in a highly polarized molecule. The phenyl ring bearing the nitro and methylamino groups is particularly affected. The strong electron-donating methylamino group and the powerful electron-withdrawing nitro group are in a para-like relationship with respect to each other (separated by two carbons), creating a "push-pull" system that enhances the polarization of this ring. The carbonyl group of the benzophenone core acts as an electron-withdrawing group through both inductive and resonance effects, further influencing the electron distribution across both rings. The fluorine atom on the second ring primarily deactivates it through its inductive effect.

This complex electronic environment has significant implications for the molecule's reactivity. The electron-rich ring is activated towards electrophilic attack at positions ortho and para to the methylamino group, while the electron-deficient ring is deactivated. Conversely, the electron-poor nature of the ring bearing the nitro group makes it more susceptible to nucleophilic aromatic substitution.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.

Synthesis via Acid Hydrolysis of Flunitrazepam

This method is a common and effective way to produce this compound.[4][5]

Materials:

-

Flunitrazepam

-

Hydrochloric acid (concentrated)

-

Methanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a known quantity of flunitrazepam in methanol.

-

Slowly add concentrated hydrochloric acid to the solution while stirring. A typical ratio is 1:1 (v/v) of methanol to concentrated HCl.

-

Heat the mixture to reflux using a heating mantle and continue stirring for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7 is reached.

-

Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer.

Expected ¹H NMR Spectral Features:

-

Aromatic protons will appear as a series of multiplets in the range of δ 6.5-8.5 ppm. The specific splitting patterns will be complex due to the multiple substituents.

-

The N-H proton of the methylamino group will likely appear as a broad singlet.

-

The methyl protons (-CH₃) will appear as a singlet, likely in the range of δ 2.5-3.5 ppm.

Expected ¹³C NMR Spectral Features:

-

The carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 190-200 ppm.

-

Aromatic carbons will resonate in the region of δ 110-160 ppm. The chemical shifts will be influenced by the electron-donating and withdrawing groups. Carbons attached to the nitro and fluoro groups will be significantly shifted.

Procedure:

-

Prepare a sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Features:

-

N-H stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C=O stretch (carbonyl): A strong, sharp absorption band in the range of 1640-1680 cm⁻¹. The conjugation with the aromatic rings and the electronic effects of the substituents will influence the exact position of this peak.

-

N-O stretch (nitro): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹).

-

C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Conclusion

The electronic landscape of this compound is a fascinating case study in the cumulative effects of multiple substituents on an aromatic system. The potent electron-withdrawing nitro and fluoro groups, in conjunction with the strongly electron-donating methylamino group, create a molecule with distinct regions of high and low electron density. This inherent polarity governs its reactivity and provides multiple avenues for further chemical modification. The experimental protocols provided herein offer a reliable means for the synthesis and characterization of this compound, enabling further exploration of its potential in various scientific domains. This technical guide serves as a foundational resource for researchers seeking to understand and utilize the unique properties of this compound.

References

- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2'-Fluoro-2-methylamino-5-nitrobenzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 2'-Fluoro-2-methylamino-5-nitrobenzophenone and its derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document synthesizes information on the known biological effects of structurally related benzophenones, nitroaromatic compounds, and fluorinated molecules. The potential for anticancer, antimicrobial, and neurological activities is discussed, drawing parallels from existing research on these broader chemical classes. This guide also provides standardized experimental protocols for assessing these potential activities and visualizes relevant signaling pathways and workflows to aid in future research and development efforts. It is important to note that the information presented herein is largely based on extrapolation and aims to provide a foundational framework for the investigation of this novel chemical space.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This scaffold is present in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of specific substituents, such as fluoro, methylamino, and nitro groups, can significantly modulate the physicochemical and biological characteristics of the parent molecule. The title compound, this compound, and its derivatives represent a novel area of chemical exploration with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability and binding affinity, the methylamino group can influence solubility and receptor interactions, and the nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents. This guide aims to provide a comprehensive overview of the potential biological activities of these derivatives, supported by data from related compound classes, and to furnish researchers with the necessary tools to embark on their systematic evaluation.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of this compound may exhibit the following biological effects:

Anticancer Activity

The combination of a benzophenone scaffold with fluoro and nitro functional groups suggests a potential for anticancer activity. Fluorinated heterocycles are components of numerous approved anticancer drugs. The nitro group, in particular, is a key feature in some anticancer agents, where its reduction under hypoxic conditions, often found in solid tumors, can lead to cytotoxic species. Furthermore, some benzophenone derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothesized Mechanism of Action: Derivatives could potentially act as kinase inhibitors, disrupting signal transduction pathways essential for cancer cell proliferation and survival. The MAPK/ERK pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers. Inhibition of key kinases in this pathway, such as MEK or ERK, could be a plausible mechanism of action.

Data Presentation: A Template for Reporting In Vitro Cytotoxicity Data

While specific data for this compound derivatives is not currently available, the following table provides a standardized format for presenting future experimental findings.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM)a | Reference Compound | IC50 (µM) of Ref. |

| Derivative 1 | MCF-7 (Breast) | MTT | Data not available | Doxorubicin | Data not available |

| Derivative 2 | A549 (Lung) | SRB | Data not available | Cisplatin | Data not available |

| Derivative 3 | HCT116 (Colon) | MTT | Data not available | 5-Fluorouracil | Data not available |

| ... | ... | ... | ... | ... | ... |

aIC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Benzophenone derivatives have been reported to possess both antibacterial and antifungal properties. The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), where enzymatic reduction of the nitro group in microbial cells generates reactive nitrogen species that are toxic to the microorganism.

Hypothesized Mechanism of Action: The lipophilic nature of the benzophenone core could facilitate intercalation into the microbial cell membrane, leading to increased permeability and cell death. Concurrently, the nitro group could be selectively reduced by microbial nitroreductases to generate cytotoxic radicals.

Data Presentation: A Template for Reporting Minimum Inhibitory Concentration (MIC) Data

The following table is a template for summarizing the antimicrobial activity of novel this compound derivatives.

| Compound ID | Microorganism | Gram Stain | Method | MIC (µg/mL)b | Reference Antibiotic | MIC (µg/mL) of Ref. |

| Derivative 1 | Staphylococcus aureus | Positive | Broth Microdilution | Data not available | Vancomycin | Data not available |

| Derivative 2 | Escherichia coli | Negative | Broth Microdilution | Data not available | Ciprofloxacin | Data not available |

| Derivative 3 | Candida albicans | N/A | Broth Microdilution | Data not available | Fluconazole | Data not available |

| ... | ... | ... | ... | ... | ... | ... |

bMIC: Minimum Inhibitory Concentration.

Neurological Activity

Certain benzophenone derivatives have been investigated for their effects on the central nervous system, with some showing potential as neuroprotective agents for conditions like Alzheimer's disease. The mechanisms often involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in neurodegeneration. Conversely, some benzophenone derivatives have been shown to exhibit neurotoxic effects, highlighting the importance of careful structure-activity relationship studies.

Hypothesized Mechanism of Action: Depending on the specific substitutions, these derivatives could potentially interact with various CNS targets, such as receptors or enzymes. For example, they might act as inhibitors of acetylcholinesterase (AChE) or monoamine oxidase (MAO), enzymes implicated in the pathology of neurodegenerative diseases.

Data Presentation: A Template for Reporting Neuroprotective Activity Data

This table provides a format for presenting data from in vitro neuroprotection assays.

| Compound ID | Neuronal Cell Line | Toxin/Stressor | Assay Type | EC50 (µM)c | Reference Compound | EC50 (µM) of Ref. |

| Derivative 1 | SH-SY5Y | Rotenone | Cell Viability | Data not available | Melatonin | Data not available |

| Derivative 2 | PC12 | Aβ (1-42) | ROS Production | Data not available | Quercetin | Data not available |

| ... | ... | ... | ... | ... | ... | ... |

cEC50: The half maximal effective concentration.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of novel compounds.

General Synthesis Workflow

The synthesis of this compound derivatives would likely follow a multi-step synthetic route. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Toxicological Profile of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide

Disclaimer: The toxicological profile of 2'-Fluoro-2-methylamino-5-nitrobenzophenone is largely uncharacterized in publicly available scientific literature. This document summarizes the currently available information and provides a toxicological assessment based on data from a close structural analogue and the broader chemical classes of benzophenones and nitroaromatic compounds. The absence of direct, comprehensive data necessitates a precautionary approach to the handling and application of this compound.

Introduction